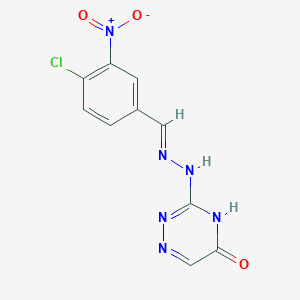![molecular formula C10H14N4O2 B3722808 N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B3722808.png)
N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide
Übersicht
Beschreibung
N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first identified as a potent inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis, and has since been investigated for its ability to sensitize cancer cells to chemotherapy and radiation.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. By blocking this enzyme, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide prevents cancer cells from replicating their DNA, leading to cell death. Additionally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been shown to induce DNA damage and activate cell death pathways, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of viruses such as herpes simplex virus and hepatitis C virus. Additionally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as it has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide in lab experiments is its potency and specificity for ribonucleotide reductase inhibition. Additionally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been shown to be effective in a variety of cancer types, making it a promising candidate for further investigation. However, one limitation of using N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide in lab experiments is its potential toxicity, as it has been shown to cause bone marrow suppression and gastrointestinal toxicity in some animal models.
Zukünftige Richtungen
There are several future directions for the investigation of N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase. Additionally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been investigated for its potential use in combination with other cancer therapies, and further studies are needed to determine the optimal combination strategies. Finally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been shown to have potential therapeutic effects in a variety of other diseases, and further investigation is needed to determine its full therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been extensively studied in preclinical models of cancer, with promising results. It has been shown to sensitize cancer cells to chemotherapy and radiation, leading to increased cell death and decreased tumor growth. Additionally, N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide has been investigated for its potential use in combination with other cancer therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-4-1-5-12-10(15)8-2-3-9(7-14-16)13-6-8/h2-3,6-7,16H,1,4-5,11H2,(H,12,15)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGCMDFXIRGUCA-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCN)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCN)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3722769.png)
![3-[(2,3-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3722776.png)
![3-ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3722782.png)

![2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B3722801.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B3722815.png)
![2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722818.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B3722819.png)
![2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722825.png)
![2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3722836.png)